



# An In-depth Technical Guide to Cancer Therapeutics: C595 and IK-595

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A Note on the Topic: Initial searches for "**D595**" did not yield results consistent with a therapeutic agent in the field of drug development. It is highly probable that this was a typographical error. Based on the context of the request for a technical guide for researchers and scientists, this document provides a comprehensive overview of two relevant therapeutic candidates: C595, an antibody targeting MUC1, and IK-595, a MEK/RAF molecular glue.

# Part 1: C595 - A Monoclonal Antibody Targeting MUC1 in Cancer Discovery and Origin

C595 is a murine IgG3 monoclonal antibody that specifically recognizes a peptide epitope, ARG-PRO-ALA-PRO, within the protein core of Mucin 1 (MUC1).[1][2][3] MUC1 is a transmembrane glycoprotein that is overexpressed and aberrantly glycosylated in a variety of carcinomas, including pancreatic, breast, and bladder cancers, making it an attractive target for cancer therapy.[1][4][5] The hypoglycosylation of MUC1 on cancer cells exposes the core peptide epitopes, which are normally masked in healthy tissues.[5] The C595 antibody was developed to selectively bind to this cancer-associated form of MUC1.[6]

# **Mechanism of Action and Therapeutic Strategy**

The primary therapeutic application of C595 is as a targeting agent for the delivery of cytotoxic payloads, such as radionuclides, to MUC1-expressing tumor cells. This approach, known as radioimmunotherapy, aims to achieve targeted killing of cancer cells while minimizing damage

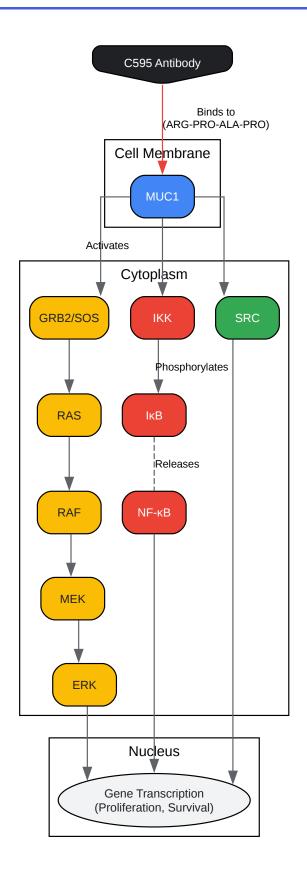


to healthy tissues.[4][7] C595 has been investigated in preclinical models for ovarian and pancreatic cancer.[5][8]

# **Signaling Pathway**

MUC1 is known to be involved in various signaling pathways that promote tumor progression, including the ERK, SRC, and NF-kappa-B pathways. In activated T-cells, MUC1 can also influence the Ras/MAPK pathway. By targeting MUC1, C595-based therapies can potentially disrupt these oncogenic signaling cascades in addition to delivering a cytotoxic payload.





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Caption: MUC1 Signaling Pathways Targeted by C595.



# **Experimental Protocols**

#### 1.4.1 Conjugation of p-SCN-Bn-DOTA to C595 mAb

A common method for preparing C595 for radioimmunotherapy involves conjugation with a chelator like p-SCN-Bn-DOTA.

- Buffer Exchange: The C595 mAb is buffer-exchanged into metal-free phosphate-buffered saline (PBS) using a 50 kDa Amicon® centrifugal filter unit to remove sodium azide.[9]
- Incubation: Purified C595 (1 mg) is incubated with a 20- to 100-fold molar excess of p-SCN-Bn-DOTA in a 0.1 M sodium bicarbonate buffer (pH 8.5).[9]
- Reaction Conditions: The reaction is carried out for 2 hours at 37°C in a ThermoMixer® at 700 RPM.[9]
- Purification: The resulting DOTA-C595 conjugate is purified to remove unconjugated chelator.

#### 1.4.2 Radiolabeling of DOTA-C595

The DOTA-C595 conjugate can be radiolabeled with various radionuclides for imaging and therapy.

- For 177Lu-DOTA-C595: 40 MBq of 177LuCl3 and 500 μg of DOTA-C595 are added to 100 μL of 0.5 M ammonium acetate (pH 6).[9]
- For 99mTc labeling: 0.1 mg of stannous chloride is added to a vial containing 500 μL of 10% acetic acid. 100 μg of DOTA-C595 is added, followed by 200 MBq of freshly eluted 99mTc.
  Sodium bicarbonate is added to achieve a pH of 7, and the reaction is incubated at room temperature for 2 hours.[9]

# **Quantitative Data**



Parameter	Value	Reference
C595 Isotype	Murine IgG3	
Epitope	ARG-PRO-ALA-PRO	[1][2][3]
Optimal DOTA:C595 Molar Ratio	4:1	[7][10]
177Lu-DOTA-C595 Cellular Binding	Significantly greater in PANC-1 (high MUC1) vs. AsPC-1 (low MUC1) at >100 nM	[7][9]
213Bi-C595 Tumor:Blood Ratio (in vivo)	5.8	[8]
213Bi-C595 Maximum Tolerated Dose (in vivo)	>1180 MBq/kg	[8]

# Part 2: IK-595 - A MEK/RAF Molecular Glue for RASand RAF-Altered Cancers Discovery and Origin

IK-595 is an orally bioavailable small molecule developed by Ikena Oncology.[11] It is classified as a MEK/RAF molecular glue and dual kinase inhibitor.[12] The discovery of IK-595 was driven by the need to overcome the limitations of existing MEK inhibitors, which are often hampered by the development of resistance, particularly through CRAF-mediated reactivation of the MAPK pathway.[13][14][15][16]

### **Mechanism of Action**

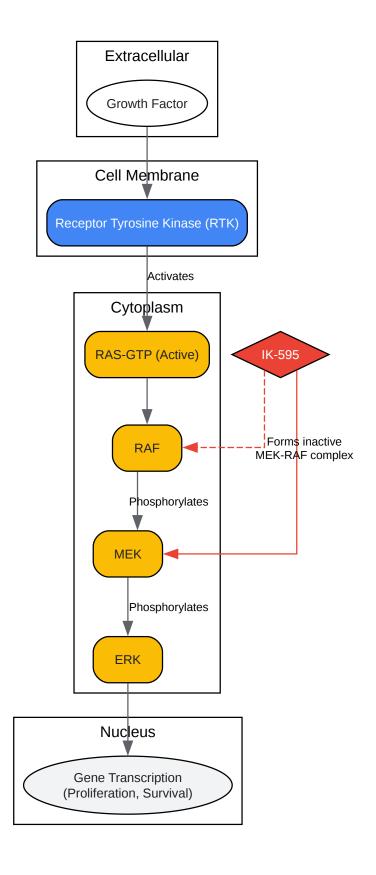
IK-595 has a novel mechanism of action. Instead of simply inhibiting the kinase activity of MEK, it acts as a "molecular glue" to trap MEK in a stable and inactive complex with RAF isoforms (A-RAF, B-RAF, and C-RAF).[12][13][14][15][16] This prevents the RAF-dependent phosphorylation and activation of MEK, leading to a durable inhibition of the RAS/MAPK signaling pathway.[12][13][14][15][16] This mechanism is designed to be effective against various RAS and RAF mutations and to prevent the common resistance mechanism of CRAF-mediated MEK reactivation.[14][17][18]



# **Signaling Pathway**

The RAS/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[19][20][21] Mutations in RAS and RAF genes are common drivers of oncogenesis.[22] IK-595 targets the core of this pathway by forming an inactive MEK-RAF complex.





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Caption: RAS/MAPK Pathway Inhibition by IK-595.



# **Experimental Protocols**

2.4.1 Phase 1 Clinical Trial Design (NCT06270082)

IK-595 is currently being evaluated in a Phase 1, first-in-human, open-label, multicenter study. [23][24]

- Patient Population: Patients with advanced solid tumors with confirmed RAS or RAF gene alterations for whom there are no further effective treatment options.
- Study Design: The study consists of a dose-escalation phase followed by a dose-expansion phase.[23]
  - Dose Escalation: Utilizes a Bayesian Optimal Interval (BOIN) design to determine the recommended Phase 2 dose (RP2D) and/or maximum tolerated dose (MTD).[13][15][16]
  - Dose Expansion: Enrolls patients in genetically defined cohorts to further evaluate safety and preliminary antitumor activity.[15][23]
- Administration: IK-595 is administered orally on an intermittent dosing schedule in 30-day cycles.[15][16]
- Primary Objectives: To evaluate the safety and tolerability of IK-595 and to determine the RP2D and/or MTD.[15][16]
- Secondary Objectives: To evaluate preliminary antitumor activity (RECIST 1.1), pharmacokinetics (PK), and pharmacodynamic (PD) effects on pERK in paired tumor biopsies.[13][15][16]

# **Quantitative Data**



Parameter	Value	Reference
Mechanism of Action	MEK/RAF Molecular Glue	[12]
Administration Route	Oral	[11]
Development Phase	Phase 1	[11]
Clinical Trial Identifier	NCT06270082	[23][24]
pERK Inhibition (IC50)	0.6 nM	[22]
Preclinical Efficacy (in vivo)	Strong antitumor efficacy at 3 mg/kg	[22]
Half-life (t½) in humans (predicted)	~24 hours	[14]
Overall Disease Control Rate (Phase 1, as of Jan 2025)	44% (15/34) in disease- evaluable patients	[14]

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# References

- 1. MUC1 Monoclonal Antibody (C595), FITC (MA1-35942) [thermofisher.com]
- 2. Anti-MUC1 antibody [C595 (NCRC48)] (GTX30742) | GeneTex [genetex.com]
- 3. Anti-MUC1 Antibody [C595 (NCRC48)] (FITC) (A279959) | Antibodies.com [antibodies.com]
- 4. Production and characterization of 188Re-C595 antibody for radioimmunotherapy of transitional cell bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Production and characterization of a recombinant anti-MUC1 scFv reactive with human carcinomas PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 7. Preliminary Development and Testing of C595 Radioimmunoconjugates for Targeting MUC1 Cancer Epitopes in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bismuth-213 radioimmunotherapy with C595 anti-MUC1 monoclonal antibody in an ovarian cancer ascites model PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary Development and Testing of C595 Radioimmunoconjugates for Targeting MUC1 Cancer Epitopes in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IK-595 by Ikena Oncology for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 12. Facebook [cancer.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. ASCO Meetings [meetings.asco.org]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. What is the RAS/MAPK pathway? [medgen.med.tohoku.ac.jp]
- 20. anygenes.com [anygenes.com]
- 21. Ras-MAPK Pathway Creative Biolabs [creativebiolabs.net]
- 22. IK-595 MEK-RAF inhibitor preclinical data presented | BioWorld [bioworld.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. A first-in-human (FiH) study of IK-595, an oral dual MEK/RAF inhibitor, in patients with RAS-or RAF-altered advanced solid tumors [mdanderson.org]
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